

Spectroscopic and Synthetic Profile of Hexahydro-pyridazine-3-carbaldehyde: A Predictive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexahydro-pyridazine-3-carbaldehyde

Cat. No.: B12274207

[Get Quote](#)

Disclaimer: This document provides a predictive analysis of the spectroscopic data and a hypothetical synthetic protocol for **Hexahydro-pyridazine-3-carbaldehyde**. As of the date of this publication, specific experimental data for this compound is not available in the public domain. The information presented herein is based on established principles of organic chemistry and spectroscopy, and data from analogous saturated heterocyclic and aldehydic compounds. This guide is intended for researchers, scientists, and drug development professionals as a reference for potential synthesis and characterization.

Introduction

Hexahydro-pyridazine-3-carbaldehyde is a saturated heterocyclic aldehyde with potential applications in medicinal chemistry and drug development as a scaffold or intermediate. Its structure, featuring a fully reduced pyridazine ring and a reactive aldehyde functional group, offers opportunities for diverse chemical modifications. This guide outlines the predicted spectroscopic characteristics (NMR, IR, and MS) of the title compound and proposes a viable synthetic pathway for its preparation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Hexahydro-pyridazine-3-carbaldehyde**. These predictions are based on the analysis of structurally similar compounds

and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **Hexahydro-pyridazine-3-carbaldehyde** (in CDCl_3)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-C=O	9.5 - 9.8	s	-
H-3	3.0 - 3.3	m	-
H-4ax	1.8 - 2.0	m	-
H-4eq	1.6 - 1.8	m	-
H-5ax	1.4 - 1.6	m	-
H-5eq	1.2 - 1.4	m	-
H-6ax	2.8 - 3.1	m	-
H-6eq	2.5 - 2.8	m	-
N-H	1.5 - 3.0	br s	-

Table 2: Predicted ^{13}C NMR Data for **Hexahydro-pyridazine-3-carbaldehyde** (in CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	200 - 205
C-3	55 - 65
C-4	20 - 30
C-5	20 - 30
C-6	45 - 55

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Hexahydro-pyridazine-3-carbaldehyde**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
C-H Stretch (Aldehyde)	2820 - 2850 and 2720 - 2750	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Strong
C=O Stretch (Aldehyde)	1720 - 1740	Strong
C-N Stretch	1000 - 1250	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **Hexahydro-pyridazine-3-carbaldehyde**

m/z	Predicted Fragment
[M]+	Molecular Ion
[M-1]+	Loss of aldehydic proton
[M-29]+	Loss of CHO group
Various	Cleavage of the hexahydropyridazine ring

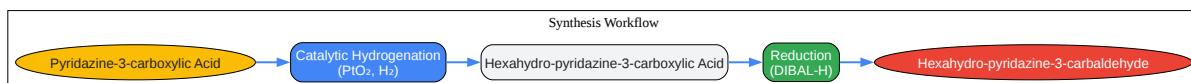
Hypothetical Experimental Protocols

This section details a plausible synthetic route for **Hexahydro-pyridazine-3-carbaldehyde** and the subsequent spectroscopic analysis.

Synthesis of Hexahydro-pyridazine-3-carbaldehyde

The proposed synthesis involves a two-step process starting from a commercially available pyridazine derivative, such as pyridazine-3-carboxylic acid. The first step is the catalytic

hydrogenation of the pyridazine ring to the hexahydropyridazine, followed by the reduction of the carboxylic acid to the corresponding aldehyde.


Step 1: Synthesis of Hexahydro-pyridazine-3-carboxylic acid

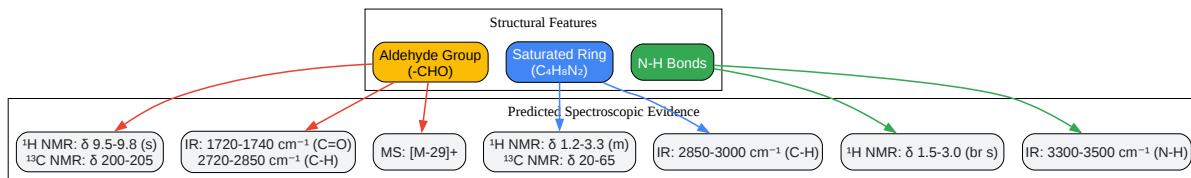
- To a solution of pyridazine-3-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of Platinum(IV) oxide (PtO_2) (e.g., 5 mol%).
- The reaction mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-100 atm).
- The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Upon completion, the catalyst is removed by filtration through a pad of Celite.
- The solvent is removed under reduced pressure to yield the crude Hexahydro-pyridazine-3-carboxylic acid, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of **Hexahydro-pyridazine-3-carbaldehyde**

- The Hexahydro-pyridazine-3-carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled to -78 °C (dry ice/acetone bath).
- A reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 eq), is added dropwise to the solution.
- The reaction is stirred at -78 °C for a few hours and then allowed to warm to room temperature.
- The reaction is quenched by the slow addition of a suitable quenching agent, such as methanol followed by water and an aqueous solution of Rochelle's salt.
- The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude **Hexahydro-pyridazine-3-carbaldehyde**.
- The crude product can be purified by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)


Caption: Proposed synthetic workflow for **Hexahydro-pyridazine-3-carbaldehyde**.

Spectroscopic Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) would be employed to confirm the structure and assign all proton and carbon signals unequivocally.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate or as a KBr pellet.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to determine the exact mass of the molecular ion and confirm the elemental composition.

Structural Elucidation Logic

The following diagram illustrates the logical connections between the predicted spectroscopic data and the key structural features of **Hexahydro-pyridazine-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Correlation of structural features with predicted spectroscopic data.

Conclusion

This technical guide provides a foundational, albeit predictive, overview of the spectroscopic and synthetic aspects of **Hexahydro-pyridazine-3-carbaldehyde**. The proposed synthetic route offers a logical starting point for its preparation, and the predicted spectroscopic data serves as a benchmark for its characterization. Experimental validation of these predictions is a necessary next step for the scientific community to fully elucidate the properties and potential of this molecule.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Hexahydro-pyridazine-3-carbaldehyde: A Predictive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12274207#spectroscopic-data-nmr-ir-ms-of-hexahydro-pyridazine-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com